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(4R,5R)-dethiobiotin -

(4R,5R)-dethiobiotin

Catalog Number: EVT-1584001
CAS Number:
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4R,5R)-dethiobiotin is a dethiobiotin.
Overview

(4R,5R)-Dethiobiotin is a compound that serves as an intermediate in the biosynthesis of biotin, a vital vitamin for various organisms. It plays a crucial role in the conversion of 7,8-diaminopelargonic acid to biotin through a series of enzymatic reactions. Dethiobiotin is classified as a small molecule and is primarily studied within the context of microbial metabolism.

Source and Classification

Dethiobiotin is derived from the bacterium Escherichia coli, where it is synthesized as part of the biotin biosynthetic pathway. It is categorized under experimental drugs and small molecules, specifically noted for its role in enzymatic reactions involving ATP-dependent carboxylation processes. The compound has several synonyms, including d-Dethiobiotin and desthiobiotin, and its chemical formula is C10H18N2O3C_{10}H_{18}N_{2}O_{3} with a molecular weight of approximately 214.26 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (4R,5R)-dethiobiotin involves several enzymatic steps:

  1. Starting Material: The process begins with 7,8-diaminopelargonic acid (DAPA).
  2. Enzymatic Reaction: The enzyme dethiobiotin synthase catalyzes the conversion of DAPA to dethiobiotin using carbon dioxide and adenosine triphosphate (ATP) as cofactors. Magnesium ions are also required for optimal activity .
  3. Mechanism: The synthesis involves the formation of a ureido ring structure through a series of radical reactions, which are facilitated by iron-sulfur clusters and adenosyl radicals .
Molecular Structure Analysis

Structure and Data

The molecular structure of (4R,5R)-dethiobiotin can be represented as follows:

  • Chemical Formula: C10H18N2O3C_{10}H_{18}N_{2}O_{3}
  • Molecular Weight: 214.26 g/mol
  • Structural Features: The compound contains a bicyclic structure with imidazolidine and hexanoic acid components, which are essential for its biological activity .

Structural Representation

The three-dimensional structure can be analyzed using crystallography data available in databases like the Protein Data Bank (PDB), where the enzyme dethiobiotin synthetase has been characterized .

Chemical Reactions Analysis

Reactions and Technical Details

Dethiobiotin participates in several key biochemical reactions:

  1. Conversion to Biotin: Dethiobiotin is converted to biotin by the enzyme biotin synthase, which facilitates the insertion of sulfur into the dethiobiotin structure through a radical-based mechanism .
  2. Carboxylation Reactions: As part of its role in biosynthesis, dethiobiotin undergoes carboxylation reactions that are critical for forming various metabolic intermediates .
Mechanism of Action

Process and Data

The mechanism by which dethiobiotin acts involves several steps:

  1. ATP Binding: Dethiobiotin synthase binds ATP and DAPA to initiate the reaction.
  2. Formation of Carbamate Intermediate: A carbamate intermediate is formed from DAPA.
  3. Cyclization: The reaction proceeds through nucleophilic attack leading to the closure of the ureido ring structure, releasing inorganic phosphate as a byproduct.
  4. Radical Formation: The insertion of sulfur into dethiobiotin occurs via radical mechanisms involving iron-sulfur clusters .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dethiobiotin is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its use in biochemical assays.

Chemical Properties

  • Stability: Dethiobiotin is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound participates actively in redox reactions due to its radical nature during the conversion processes .
Applications

Scientific Uses

Dethiobiotin has several applications in scientific research:

  • Biochemical Studies: It serves as an important model compound for studying biotin synthesis pathways in microorganisms.
  • Enzyme Mechanism Research: Researchers use dethiobiotin to investigate the mechanisms of action for enzymes involved in biotin biosynthesis.
  • Potential Therapeutics: Understanding its metabolic pathways may lead to novel therapeutic approaches targeting microbial infections where biotin synthesis is critical .
Biosynthetic Pathways and Enzymatic Synthesis

Role of Dethiobiotin Synthetase (BioD) in (4R,5R)-Dethiobiotin Formation

Dethiobiotin synthetase (BioD) catalyzes the ATP-dependent conversion of 7,8-diaminononanoate (DAPA) to (4R,5R)-dethiobiotin (DTB), the penultimate step in biotin biosynthesis. This enzyme belongs to the N-type ATP pyrophosphatase superfamily and forms homodimers essential for substrate binding pocket formation [8] [10]. The catalytic efficiency of BioD varies significantly across species, as demonstrated by kinetic parameters (Table 1). Escherichia coli BioD exhibits a KM for DAPA of 0.25 µM and a kcat/KM of 8.66 min⁻¹·μM⁻¹, whereas its paralog YnfK—expressed anaerobically—shows reduced affinity (KM = 0.50 µM) and catalytic efficiency (kcat/KM = 3.91 min⁻¹·μM⁻¹) [4]. The enzyme’s active site contains conserved residues (e.g., Asn8, Gly151, Asn154) that position DAPA for stereospecific ring closure, with mutagenesis studies confirming residues Ser13, Thr114, and Ile184 as critical for ATP binding and transition-state stabilization [4] [8].

Table 1: Kinetic Parameters of Dethiobiotin Synthetases

Enzyme SourceKM (DAPA) (µM)KM (ATP) (µM)kcat (min⁻¹)kcat/KM (min⁻¹·μM⁻¹)
E. coli BioD (aerobic)0.250.172.168.66
E. coli YnfK (anaerobic)0.500.341.963.91
S13E/I184Y YnfK mutant0.200.183.9119.55

Data derived from kinetic assays using purified enzymes [4].

ATP-Dependent Carboxylation Mechanisms in Biotin Precursor Biosynthesis

BioD employs a three-step carboxylation mechanism to form DTB’s ureido ring:

  • Carbamate Formation: CO2 (not HCO3) attacks the N7 amine of DAPA, forming a carbamate intermediate stabilized by Thr39 and backbone amides [5] [10].
  • Carbamoylphosphate Synthesis: ATP phosphorylates the carbamate, generating a reactive carbamic-phosphoric anhydride and ADP. Crystal structures of Helicobacter pylori BioD with ADP and free phosphate reveal Mg2+ coordinating β/γ-phosphates and the DAPA backbone [8] [10].
  • Nucleophilic Attack: The N8 amine attacks the carbonyl of the anhydride, releasing inorganic phosphate and closing the ureido ring with strict (4R,5R) stereochemistry [5] [10]. The reaction’s irreversibility is driven by phosphate elimination and ring strain relief.

Notably, GTP cannot substitute for ATP due to steric exclusion of the guanine base by residues in the nucleotide-binding loop (e.g., Lys15 in H. pylori) and lack of specific hydrogen bonds to the exocyclic O6 [8].

Substrate Specificity of Fe-S Cluster Enzymes in Stereochemical Control

Unlike biotin synthase (BioB), which uses a [4Fe-4S] cluster for sulfur insertion, BioD lacks Fe-S clusters and relies on rigid substrate positioning to enforce (4R,5R) stereochemistry. Key structural features include:

  • DAPA-Binding Pocket: A hydrophobic cavity formed by residues 79–81 and 118–119 (cis-subunit) and 150–154 (trans-subunit) positions DAPA’s aliphatic chain, while the carboxylate anchors to Gly151’, Leu152’, and Ile153’ via hydrogen bonds [8].
  • Stereochemical Constraints: The C4 and C5 chiral centers of DTB emerge from prochiral DAPA due to enzymatic facial selectivity during ring closure. Mutations in the dimer interface (e.g., Gly151→Ala in H. pylori) reduce activity by disrupting substrate alignment [8].

Table 2: Contrasting Biotin Pathway Enzymes Involving Stereochemical Control

EnzymeCofactorRole in Biotin SynthesisStereochemical Outcome
BioD (DTBS)NoneForms ureido ring of DTB(4R,5R)-dethiobiotin
BioB (Biotin synthase)[4Fe-4S] clusterInserts sulfur into DTB(5R,6S)-biotin
BioA (DAPA aminotransferase)PLPTransaminates KAPA to DAPA(7R,8S)-DAPA

PLP: pyridoxal 5′-phosphate [1] [5] [6].

Evolutionary Conservation of BioD Across Prokaryotic and Eukaryotic Systems

BioD exhibits deep evolutionary conservation, with homologs in bacteria, archaea, fungi, and plants. Key evolutionary patterns include:

  • Prokaryotic Conservation: The bioD gene is typically clustered with bioA, bioB, and bioF in operons (e.g., E. coli’s bioBFCD). γ-Proteobacteria like E. coli retain a paralogous enzyme, YnfK, which is FNR-regulated and functional under anaerobiosis despite lower catalytic efficiency [4] [1].
  • Structural Divergence: While core folds (α/β-sheet with seven helices) are conserved, C-terminal domains vary. H. pylori BioD lacks the C-terminal nucleotide-binding motif present in Mycobacterium tuberculosis and Francisella tularensis, relying instead on a single P-loop (GxxGxGK motif) for ATP recognition [8].
  • Eukaryotic Adaptations: Plant BioD localizes to mitochondria and chloroplasts, with Arabidopsis thaliana BioD sharing 42% identity with E. coli BioD. Fungal enzymes retain the dimeric structure but exhibit higher KM for DAPA, suggesting evolutionary tuning for metabolic flux [1] [5].

Table 3: Evolutionary Variations in BioD Enzymes

Organism GroupDomain ArchitectureRegulatory FeaturesCatalytic Efficiency
γ-ProteobacteriaFull C-terminal motif (ecBioD)Aerobic; repressed by BirA-bio-AMPHigh (kcat ~2.16 min⁻¹)
ε-Proteobacteria (H. pylori)Truncated C-terminusConstitutiveModerate
PlantsMitochondrial/plastid targetingLight-dependent transcriptionVariable

Data compiled from structural and kinetic studies [1] [4] [8].

Concluding Remarks

(4R,5R)-Dethiobiotin biosynthesis exemplifies the interplay between enzymatic precision and evolutionary adaptation. BioD’s ATP-dependent carboxylation mechanism enforces strict stereochemistry without cofactors, while its structural variations across taxa reflect niche-specific metabolic demands. This enzyme remains a promising antimicrobial target due to its absence in mammals and essential role in pathogens like M. tuberculosis and H. pylori [1] [8].

Compounds Mentioned

  • (4R,5R)-Dethiobiotin
  • 7,8-Diaminononanoate (DAPA)
  • Adenosine triphosphate (ATP)
  • Dethiobiotin synthetase (BioD)
  • Biotin
  • 8-Amino-7-oxononanoate (KAPA)
  • Carbamic-phosphoric anhydride
  • [4Fe-4S] cluster
  • S-Adenosylmethionine (AdoMet)
  • Guanosine triphosphate (GTP)

Properties

Product Name

(4R,5R)-dethiobiotin

IUPAC Name

6-[(4R,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8-/m1/s1

InChI Key

AUTOLBMXDDTRRT-HTQZYQBOSA-N

SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Isomeric SMILES

C[C@@H]1[C@H](NC(=O)N1)CCCCCC(=O)O

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